molecular formula C7H10N2O2S B13864703 Carbimazole-d3

Carbimazole-d3

Cat. No.: B13864703
M. Wt: 189.25 g/mol
InChI Key: CFOYWRHIYXMDOT-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbimazole-d3 is a deuterated form of carbimazole, a drug used primarily for the treatment of hyperthyroidism and thyrotoxicosis. Carbimazole is an imidazole antithyroid agent that is metabolized to methimazole, which is responsible for its antithyroid activity . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of carbimazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbimazole-d3 involves the incorporation of deuterium atoms into the carbimazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated methanol with 3-methyl-2-thioimidazoline-1-carboxylate under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes several steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Carbimazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbimazole-d3 is used in various scientific research applications, including:

Mechanism of Action

Carbimazole-d3, like carbimazole, is converted to methimazole in the body. Methimazole inhibits the thyroid peroxidase enzyme, preventing the iodination and coupling of tyrosine residues on thyroglobulin. This reduces the production of thyroid hormones T3 and T4, thereby decreasing thyroid function .

Comparison with Similar Compounds

Similar Compounds

    Methimazole: The active metabolite of carbimazole.

    Propylthiouracil: Another antithyroid drug with a similar mechanism of action.

    Thiamazole: Another name for methimazole

Uniqueness

Carbimazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide stability and allow for detailed studies of metabolic pathways and pharmacokinetics, which are not possible with non-deuterated compounds .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-sulfanylidene-3-(trideuteriomethyl)imidazole-1-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3/i2D3

InChI Key

CFOYWRHIYXMDOT-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=CN(C1=S)C(=O)OCC

Canonical SMILES

CCOC(=O)N1C=CN(C1=S)C

Origin of Product

United States

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